4,4'-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid
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Overview
Description
4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is a complex organic compound. It is characterized by its azo groups and sulfonic acid functionalities, which contribute to its unique chemical properties. This compound is often used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then coupled through azo bond formation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acid derivatives, while reduction typically produces amines.
Scientific Research Applications
4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid exerts its effects involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(2-sulphophenylazo)diphenylamine: Similar in structure but with different functional groups.
4,4’-Bis(4-aminophenylazo)diphenylamine: Contains amino groups instead of sulfonic acid groups.
Uniqueness
4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is unique due to its specific combination of azo and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
CAS No. |
84682-07-5 |
---|---|
Molecular Formula |
C32H26N8O14S4 |
Molecular Weight |
874.9 g/mol |
IUPAC Name |
5-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]-2-[4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]-2-sulfophenyl]benzenesulfonic acid |
InChI |
InChI=1S/C32H26N8O14S4/c1-17-29(31(41)39(37-17)21-5-9-23(10-6-21)55(43,44)45)35-33-19-3-13-25(27(15-19)57(49,50)51)26-14-4-20(16-28(26)58(52,53)54)34-36-30-18(2)38-40(32(30)42)22-7-11-24(12-8-22)56(46,47)48/h3-16,29-30H,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
InChI Key |
OLVWUHJTNDWHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O)S(=O)(=O)O)C6=CC=C(C=C6)S(=O)(=O)O |
Origin of Product |
United States |
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